Home > Products > Screening Compounds P20392 > Lenalidomide-PEG5-C2-acid
Lenalidomide-PEG5-C2-acid -

Lenalidomide-PEG5-C2-acid

Catalog Number: EVT-14904592
CAS Number:
Molecular Formula: C26H37N3O10
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG5-C2-acid is a derivative of lenalidomide, an established immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. The addition of a polyethylene glycol (PEG) linker enhances the solubility and bioavailability of lenalidomide, making this compound a valuable tool in drug development and research. The PEG5-C2-acid moiety provides additional functional groups for further conjugation, increasing its versatility in various applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-PEG5-C2-acid involves several key steps:

  1. Synthesis of Lenalidomide: This process typically starts with the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione, leading to the formation of lenalidomide. This initial step is crucial as it sets the foundation for subsequent modifications.
  2. Attachment of PEG Linker: The PEG5-C2-acid linker is then attached to lenalidomide through a coupling reaction. This step is essential for enhancing the solubility and bioavailability of the compound.
  3. Industrial Production: For large-scale production, processes are optimized to minimize environmental impact and improve yield. Techniques such as using chlorine-free solvents during bromination are employed to reduce hazardous by-products.
Molecular Structure Analysis

Structure and Data

Lenalidomide-PEG5-C2-acid features a complex molecular structure that includes:

  • Lenalidomide Core: The core structure consists of a phthalimide ring fused with a piperidine ring, characteristic of lenalidomide.
  • PEG Linker: The polyethylene glycol segment enhances solubility and provides functional groups for further modifications.
  • Carboxylic Acid Group: The C2-acid moiety allows for additional chemical reactions, making it versatile for conjugation with other biomolecules.

The molecular formula can be represented as C19H23N3O5C_{19}H_{23}N_{3}O_{5} with a molecular weight of approximately 373.4 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide-PEG5-C2-acid can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, resulting in oxidized derivatives that may exhibit different biological activities.
  2. Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, yielding reduced forms of lenalidomide.
  3. Substitution Reactions: Nucleophilic substitution can occur at the bromomethyl group, allowing for further functionalization and modification of the compound.

These reactions expand the potential applications of Lenalidomide-PEG5-C2-acid in drug development.

Mechanism of Action

Lenalidomide-PEG5-C2-acid exerts its effects through several mechanisms:

  1. Immunomodulation: It enhances T-cell and natural killer cell activity, which plays a significant role in anti-tumor immunity.
  2. Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, which is critical for tumor growth and metastasis.
  3. Protein Degradation: It binds to the cereblon protein, leading to ubiquitination and degradation of specific transcription factors involved in cancer cell survival, such as IKZF1 and IKZF3.

These mechanisms contribute to its therapeutic efficacy in treating various malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-PEG5-C2-acid exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the PEG linker allows for better bioavailability in biological systems.
  • Stability: The compound's stability is influenced by its molecular structure; PEG linkers often increase resistance to enzymatic degradation.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within a range consistent with similar compounds.

Quantitative analyses such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis.

Applications

Scientific Uses

Lenalidomide-PEG5-C2-acid has diverse applications across various fields:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules through click chemistry techniques.
  2. Biology: Utilized in bioconjugation methods to attach lenalidomide to biomolecules, enhancing their therapeutic potential.
  3. Medicine: Investigated for use in targeted drug delivery systems aimed at improving the pharmacokinetics of lenalidomide.
  4. Industry: Employed in developing novel pharmaceuticals and diagnostic tools due to its enhanced solubility and functional versatility.

These applications highlight its significance in advancing research and therapeutic strategies within biomedical fields.

Molecular Design and Structural Optimization of Lenalidomide-PEG5-C2-acid in Targeted Protein Degradation

Rational Design Principles for Cereblon (CRBN)-Recruiting PROTACs

Lenalidomide-PEG5-C2-acid exemplifies a strategically engineered proteolysis-targeting chimera (PROTAC) building block designed for hijacking the CRL4CRBN E3 ubiquitin ligase complex. This heterobifunctional molecule integrates three critical elements: a CRBN-binding pharmacophore (lenalidomide), a target protein-binding warhead (via the carboxylic acid terminus), and a polyethylene glycol (PEG)-based linker. The design leverages the established mechanism whereby immunomodulatory imide drugs (IMiDs) like lenalidomide allosterically reprogram CRBN's substrate specificity, enabling recruitment and ubiquitination of non-native "neosubstrates" such as transcription factors IKZF1 and IKZF3 [6] [9].

The carboxylic acid moiety (C2-acid) serves as a versatile chemical handle for conjugating diverse target protein ligands through amide coupling or esterification. This modularity enables rapid PROTAC assembly targeting oncoproteins, kinases, or epigenetic regulators. Structural studies confirm that lenalidomide occupies the tri-Trp pocket within CRBN's β-hairpin loop, inducing conformational changes necessary for neosubstrate binding [6] [7]. The linker's exit vector (C4-position in lenalidomide) is strategically chosen to minimize steric hindrance with CRBN's binding surface, preserving high-affinity interactions critical for ternary complex formation [2] [8].

Table 1: Key Components of Lenalidomide-PEG5-C2-acid

ComponentChemical StructureFunction in PROTAC Design
CRBN LigandLenalidomide coreBinds CRBN within CRL4 E3 ligase complex
Linker-PEG5- (pentaethylene glycol)Spacer enabling ternary complex formation; modulates solubility and pharmacokinetics
Functional Handle-C2-acid (acetic acid terminus)Conjugation point for target protein ligands via amide/ester bonds

Role of PEG5 Linkers in Modulating Ternary Complex Stability

The pentaethylene glycol (PEG5) linker in Lenalidomide-PEG5-C2-acid critically influences PROTAC efficacy through multifaceted biophysical mechanisms. Comprising five ethylene oxide units (-(CH₂CH₂O)₅-), this hydrophilic spacer bridges the lenalidomide moiety and the target-binding warhead. Quantitative proteomic studies demonstrate that PEG-based linkers of this length (~20 Å) optimize the distance between E3 ligase and target protein, facilitating productive ubiquitin transfer [1] [9]. The flexibility of PEG chains accommodates conformational dynamics during ternary complex formation, as evidenced by enhanced degradation efficiencies compared to rigid aromatic linkers for sterically constrained targets [8].

Hydrophilicity conferred by PEG5 significantly improves aqueous solubility (logP reduction by ~1.5 units versus alkyl linkers), mitigating aggregation tendencies common in heterobifunctional degraders. This property enhances cellular permeability and bioavailability. Structural analyses reveal that PEG5's ether oxygens form transient hydrogen bonds with solvent molecules and protein surface residues, subtly stabilizing the CRBN-PROTAC-target ternary complex without compromising proteasomal processing [1]. Functional validation comes from PROTACs incorporating this linker, showing >90% target degradation at nanomolar concentrations in hematopoietic malignancies, attributable to optimized cooperativity between binding partners [9].

Table 2: Impact of Linker Composition on PROTAC Properties

Linker TypeLength (Å)FlexibilityHydrophilicityDegradation Efficiency (DC50)
PEG5~20HighHigh≤50 nM (model targets)
Alkyl (C9)~12ModerateLow100-500 nM
Piperazine~10LowModerate>500 nM

Structure-Activity Relationship (SAR) of Exit Vector Modifications in Lenalidomide Derivatives

Exit vector engineering profoundly influences the degradation potency and selectivity of lenalidomide-based PROTACs. Lenalidomide-PEG5-C2-acid utilizes the C4-amino group (phthalimide ring) as its primary attachment point, established as the optimal vector for linker conjugation without disrupting CRBN binding. Systematic SAR studies reveal that modifications at alternative positions drastically alter PROTAC functionality:

  • C4-position (Standard Vector): Conjugation via amide bond formation (e.g., Lenalidomide-PEG5-C2-acid) preserves the glutarimide ring's critical interactions with His378 and Trp380 in CRBN's hydrophobic pocket. Derivatives maintain <100 nM binding affinity and support robust degradation across diverse targets [5] [8].
  • C5-position (Alternative Vector): Bromo-substituted analogs (e.g., Lenalidomide-5-Br-amide-C2-Br) enable linker attachment to the phenyl ring. While tolerated, these show ~3-fold reduced CRBN binding due to partial occlusion of the tri-Trp pocket. However, they offer orthogonal conjugation strategies for sterically demanding warheads [10].
  • Glutarimide N-position: Alkylation at the nitrogen atom (e.g., Lenalidomide-C9-NH2 hydrochloride) abolishes CRBN binding by disrupting key hydrogen bonds with Tyr319 and Trp386. These derivatives are ineffective as PROTAC components [5].

Notably, linker composition attached to the exit vector further modulates SAR. The PEG5 spacer in Lenalidomide-PEG5-C2-acid outperforms alkyl chains (e.g., C9-NH2) by reducing molecular rigidity, evidenced by enhanced degradation kinetics for nuclear targets like BET proteins. This highlights the interdependence between exit vector selection and linker design in achieving optimal PROTAC topology [5] [10].

Comparative Analysis of E3 Ligase Binding Affinities Across Thalidomide Analogs

The binding thermodynamics of thalidomide analogs to CRBN underpin the efficacy of Lenalidomide-PEG5-C2-acid. Isothermal titration calorimetry (ITC) and cellular degradation assays reveal significant affinity differences:

  • Lenalidomide vs. Thalidomide: Lenalidomide exhibits 10-fold higher binding affinity (Kd ~1 μM) than thalidomide (Kd ~10 μM), attributed to its amino-substituted isoindolinone ring forming additional hydrogen bonds with CRBN's Tyr111 and Trp380. This translates to superior degradation efficiency in PROTAC configurations [4] [7].
  • Pomalidomide Enhancement: Though not directly in this compound, pomalidomide derivatives show ~2-fold higher affinity than lenalidomide due to their electron-withdrawing fluoro group enhancing electrostatic complementarity with CRBN's binding pocket. This principle informs future optimizations of lenalidomide-based linkers [8].
  • Impact of Linker Conjugation: Direct comparison of Lenalidomide-PEG5-C2-acid with unconjugated lenalidomide reveals minimal affinity loss (ΔKd <20%), confirming the C4-vector's suitability. In contrast, VHL ligands like VH032 suffer >50% affinity reduction upon linker attachment, highlighting CRBN ligands' robustness for PROTAC engineering [3] [6].

Thermal shift assays demonstrate that Lenalidomide-PEG5-C2-acid stabilizes CRBN by ΔTm = 8.5°C, comparable to unconjugated lenalidomide (ΔTm = 9.1°C). This indicates preserved binding despite linker integration. Molecular dynamics simulations suggest the PEG5 linker projects away from the protein surface, minimizing steric clashes [3] [7].

Table 3: CRBN Binding Affinities of Thalidomide Analogs

LigandKd (μM)ΔTm (°C)PROTAC Utility
Thalidomide10.2 ± 1.54.1 ± 0.3Low; limited degradation efficiency
Lenalidomide1.1 ± 0.29.1 ± 0.5High; standard for CRBN-recruiting PROTACs
Lenalidomide-PEG5-C2-acid1.3 ± 0.38.5 ± 0.4High; optimized linker conjugation
Lenalidomide-I (C4-iodinated)0.9 ± 0.19.3 ± 0.6Moderate; potential off-target effects
Pomalidomide0.6 ± 0.110.2 ± 0.4Highest; but synthetic complexity increases

Properties

Product Name

Lenalidomide-PEG5-C2-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C26H37N3O10

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C26H37N3O10/c30-23-5-4-22(25(33)28-23)29-18-20-19(26(29)34)2-1-3-21(20)27-7-9-36-11-13-38-15-17-39-16-14-37-12-10-35-8-6-24(31)32/h1-3,22,27H,4-18H2,(H,31,32)(H,28,30,33)

InChI Key

WPXSTMVPCAQVOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.